3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives. Similar compounds include:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-5-19-9-11-21(12-10-19)34(30,31)26-17-28(16-20-8-6-7-18(2)13-20)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZMJOOLEYCFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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